molecular formula C10H16N2O B1409523 4-Allyloxy-1-butyl-1H-pyrazole CAS No. 1326316-20-4

4-Allyloxy-1-butyl-1H-pyrazole

Cat. No. B1409523
M. Wt: 180.25 g/mol
InChI Key: MBSOKBWSZJMBDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “4-Allyloxy-1-butyl-1H-pyrazole”, involves various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride readily form pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “4-Allyloxy-1-butyl-1H-pyrazole” consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The molecule also contains an allyloxy group and a butyl group attached to the pyrazole ring.


Chemical Reactions Analysis

Pyrazoles, including “4-Allyloxy-1-butyl-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .


Physical And Chemical Properties Analysis

Pyrazoles, such as “4-Allyloxy-1-butyl-1H-pyrazole”, can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups . The other three positions in the ring permit structural variations .

Scientific Research Applications

Synthesis of Novel Heterocycles

4-Allyloxy-1-butyl-1H-pyrazole has been utilized in the synthesis of novel pyrazole-fused heterocycles, specifically dihydro-1H- or 2H-oxepino[3,2-c]pyrazoles. This process involves a combination of Claisen rearrangement and ring-closing metathesis (RCM), employing Grubbs second generation catalyst for RCM, demonstrating the compound's utility in creating structurally complex molecules (Usami et al., 2018).

Development of Pyrazole-Fused Heterobicycles

Further research on 4-Allyloxy-1-butyl-1H-pyrazole led to the synthesis of different types of pyrazole-fused heterobicycles, including dihydropyrano[3,2-c]pyrazoles. This synthesis involved a sequence of Claisen rearrangement, ruthenium-hydride-catalyzed double bond migration, O-allylation, and ring-closing metathesis (Usami et al., 2019).

Tautomerism Studies

The compound has also been studied in the context of tautomerism. Research on NH-pyrazoles, including those related to 4-Allyloxy-1-butyl-1H-pyrazole, explored their structural properties and the tautomerism in both solution and solid states. These studies contribute to a deeper understanding of the chemical behavior of pyrazole derivatives (Cornago et al., 2009).

Insecticidal Applications

In the realm of agriculture and pest management, derivatives of 4-Allyloxy-1-butyl-1H-pyrazole, specifically those containing pyrazol-3-ols, have been explored for their insecticidal activities. This research involves designing and synthesizing compounds with potential applications as novel insecticides (Li et al., 2013).

Study of Regioselectivity in Synthesis

The compound's role in studying the regioselectivity of synthesis reactions has been highlighted, where 4-Allyloxy-1-butyl-1H-pyrazole derivatives were used to understand the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles under different reaction media, contributing to the field of organic synthesis and reaction mechanism studies (Martins et al., 2012).

Safety And Hazards

While specific safety and hazard information for “4-Allyloxy-1-butyl-1H-pyrazole” is not available, pyrazole derivatives are generally considered hazardous. They can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including “4-Allyloxy-1-butyl-1H-pyrazole”, have garnered substantial interest from researchers due to their diverse biological activities and their use as synthetic intermediates in various fields . Future research will likely continue to focus on developing new synthesis methods and exploring new applications for these compounds .

properties

IUPAC Name

1-butyl-4-prop-2-enoxypyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c1-3-5-6-12-9-10(8-11-12)13-7-4-2/h4,8-9H,2-3,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBSOKBWSZJMBDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C(C=N1)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyloxy-1-butyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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